molecular formula C10H13FN2O3S B12687433 Thymidine, 3'-deoxy-3'-fluoro-4-thio- CAS No. 124903-20-4

Thymidine, 3'-deoxy-3'-fluoro-4-thio-

Cat. No.: B12687433
CAS No.: 124903-20-4
M. Wt: 260.29 g/mol
InChI Key: RHBTTWULFWNOBZ-XLPZGREQSA-N
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Description

Thymidine, 3’-deoxy-3’-fluoro-4-thio- is a modified nucleoside analog that has garnered significant interest in the fields of medicinal chemistry and molecular biology This compound is structurally similar to thymidine, a natural nucleoside found in DNA, but with specific modifications that enhance its chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thymidine, 3’-deoxy-3’-fluoro-4-thio- typically involves multiple steps, starting from commercially available thymidine. The key steps include:

    Fluorination: Introduction of the fluorine atom at the 3’ position is achieved through nucleophilic substitution reactions. Common reagents include diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.

    Thio Modification: The sulfur atom is introduced at the 4’ position through thiolation reactions. This can be achieved using reagents like Lawesson’s reagent or phosphorus pentasulfide (P4S10).

Industrial Production Methods

Industrial production of Thymidine, 3’-deoxy-3’-fluoro-4-thio- follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Thymidine, 3’-deoxy-3’-fluoro-4-thio- undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to its corresponding thiol derivative using reducing agents like dithiothreitol (DTT) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom at the 3’ position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Dithiothreitol (DTT), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles depending on the desired substitution

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Varied products depending on the nucleophile used

Scientific Research Applications

Thymidine, 3’-deoxy-3’-fluoro-4-thio- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.

    Biology: Employed in studies of DNA replication and repair mechanisms due to its structural similarity to natural thymidine.

    Medicine: Investigated for its potential as an antiviral and anticancer agent. Its unique modifications allow it to interfere with viral replication and cancer cell proliferation.

    Industry: Utilized in the development of diagnostic tools and imaging agents, particularly in positron emission tomography (PET) imaging.

Mechanism of Action

The mechanism of action of Thymidine, 3’-deoxy-3’-fluoro-4-thio- involves its incorporation into DNA during replication. The presence of the fluorine and sulfur atoms disrupts normal DNA synthesis and repair processes, leading to cell cycle arrest and apoptosis in rapidly dividing cells. This makes it particularly effective against cancer cells and viruses that rely on rapid replication.

Comparison with Similar Compounds

Similar Compounds

    3’-Deoxy-3’-fluorothymidine (FLT): A fluorinated analog used in PET imaging to assess cell proliferation.

    4’-Thio-thymidine: A sulfur-modified analog with potential antiviral properties.

Uniqueness

Thymidine, 3’-deoxy-3’-fluoro-4-thio- combines both fluorine and sulfur modifications, providing a unique set of chemical and biological properties. This dual modification enhances its stability and efficacy compared to other single-modified analogs, making it a valuable tool in both research and therapeutic applications.

Properties

CAS No.

124903-20-4

Molecular Formula

C10H13FN2O3S

Molecular Weight

260.29 g/mol

IUPAC Name

1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one

InChI

InChI=1S/C10H13FN2O3S/c1-5-3-13(10(15)12-9(5)17)8-2-6(11)7(4-14)16-8/h3,6-8,14H,2,4H2,1H3,(H,12,15,17)/t6-,7+,8+/m0/s1

InChI Key

RHBTTWULFWNOBZ-XLPZGREQSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=S)[C@H]2C[C@@H]([C@H](O2)CO)F

Canonical SMILES

CC1=CN(C(=O)NC1=S)C2CC(C(O2)CO)F

Origin of Product

United States

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